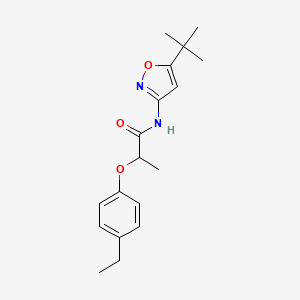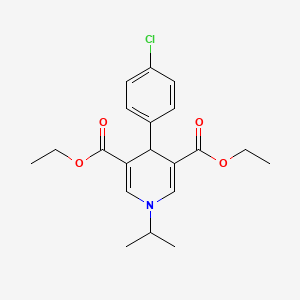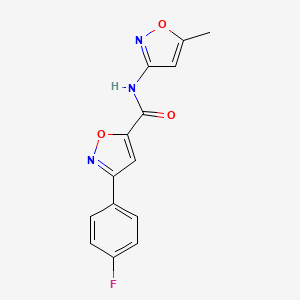
4-(benzoylamino)-N-(2-fluorophenyl)benzamide
Übersicht
Beschreibung
4-(benzoylamino)-N-(2-fluorophenyl)benzamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that has shown promise in the treatment of various types of cancer. The compound selectively inhibits B-cell lymphoma 2 (BCL-2), a protein that is overexpressed in many cancers and plays a critical role in promoting cell survival.
Wirkmechanismus
4-(benzoylamino)-N-(2-fluorophenyl)benzamide selectively binds to the BH3-binding groove of BCL-2, preventing it from interacting with pro-apoptotic proteins and promoting cell survival. By inhibiting BCL-2, 4-(benzoylamino)-N-(2-fluorophenyl)benzamide induces apoptosis in cancer cells that rely on BCL-2 for survival. The selectivity of 4-(benzoylamino)-N-(2-fluorophenyl)benzamide for BCL-2 over other related proteins is due to the specific interactions between the compound and the BH3-binding groove of BCL-2.
Biochemical and physiological effects:
4-(benzoylamino)-N-(2-fluorophenyl)benzamide has been shown to induce apoptosis in cancer cells that overexpress BCL-2, leading to tumor regression in preclinical and clinical studies. The compound has also been shown to have minimal effects on normal cells, indicating its selectivity for cancer cells. However, 4-(benzoylamino)-N-(2-fluorophenyl)benzamide may have potential side effects on normal cells that also express BCL-2, such as platelets and lymphocytes.
Vorteile Und Einschränkungen Für Laborexperimente
4-(benzoylamino)-N-(2-fluorophenyl)benzamide has several advantages for lab experiments, including its selectivity for BCL-2, its ability to induce apoptosis in cancer cells, and its synergistic effects with other cancer treatments. However, 4-(benzoylamino)-N-(2-fluorophenyl)benzamide has limitations, including its complex synthesis method, potential side effects on normal cells, and the need for specialized equipment and expertise for its use in experiments.
Zukünftige Richtungen
There are several future directions for 4-(benzoylamino)-N-(2-fluorophenyl)benzamide research, including the development of more efficient synthesis methods, the investigation of its potential side effects on normal cells, and the identification of biomarkers that can predict its efficacy in different types of cancer. Additionally, 4-(benzoylamino)-N-(2-fluorophenyl)benzamide may have potential applications in combination with other cancer treatments, such as immunotherapy and targeted therapies. Further research is needed to fully understand the potential of 4-(benzoylamino)-N-(2-fluorophenyl)benzamide in cancer treatment.
Conclusion:
4-(benzoylamino)-N-(2-fluorophenyl)benzamide is a promising small molecule inhibitor that selectively targets BCL-2 and induces apoptosis in cancer cells. The compound has shown potential in the treatment of various types of cancer and has synergistic effects with other cancer treatments. However, further research is needed to fully understand its mechanism of action, potential side effects, and efficacy in different types of cancer.
Wissenschaftliche Forschungsanwendungen
4-(benzoylamino)-N-(2-fluorophenyl)benzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. The compound has shown promising results in inducing apoptosis (programmed cell death) in cancer cells that overexpress BCL-2. 4-(benzoylamino)-N-(2-fluorophenyl)benzamide has also been shown to have synergistic effects with other cancer treatments, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
4-benzamido-N-(2-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2/c21-17-8-4-5-9-18(17)23-20(25)15-10-12-16(13-11-15)22-19(24)14-6-2-1-3-7-14/h1-13H,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFLYIHNQZBTCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-ethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4746230.png)

![5-{[(3-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4746237.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B4746258.png)
![1-(2-chlorobenzyl)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4746265.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4746268.png)
![5-anilino-3-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4746276.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4746285.png)
![methyl 5-benzyl-2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4746299.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea](/img/structure/B4746318.png)
![4-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}butanoic acid](/img/structure/B4746333.png)
![7-(3,5-difluorophenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4746340.png)
